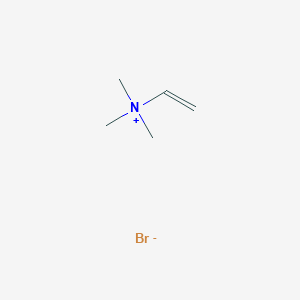

Trimethylvinylammonium bromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116832. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

ethenyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N.BrH/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVSELVVGYIOEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909874 | |

| Record name | N,N,N-Trimethylethenaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-92-6 | |

| Record name | Ethenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, trimethylvinyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethylethenaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(vinyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to CAS Number 10603-92-6 and the Structurally Related 1-(2-Fluorophenyl)-4-piperidinamine

Disclaimer: The provided CAS number, 10603-92-6, corresponds to Trimethylvinylammonium bromide. However, the search queries included "1-(2-fluorophenyl)-4-piperidinamine," a compound of significant interest in pharmaceutical research and drug development due to its role as a precursor in the synthesis of certain opioids. This guide will provide information on both substances, with a particular focus on the more complex and research-relevant 1-(2-fluorophenyl)-4-piperidinamine and its analogues, which align with the in-depth technical nature of the user request.

Part 1: this compound (CAS 10603-92-6)

This compound, also known as Neurine Bromide, is a quaternary ammonium (B1175870) compound.[1] It is typically a white crystalline solid that is soluble in water and polar organic solvents.[2]

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 10603-92-6 | [1][2] |

| Molecular Formula | C₅H₁₂BrN | [1] |

| Molecular Weight | 166.06 g/mol | [1][3] |

| IUPAC Name | ethenyl(trimethyl)azanium;bromide | [3] |

| Synonyms | Neurine Bromide, this compound | [1][] |

| Appearance | White to almost white powder to crystal | [2] |

| Purity | >97.0% (T) | [] |

| Solubility | Soluble in water and polar organic solvents | [2][5] |

| Hygroscopicity | Highly hygroscopic | [5] |

Structure

The structure of this compound consists of a central nitrogen atom bonded to three methyl groups and one vinyl group, forming a quaternary ammonium cation. This is ionically bonded to a bromide anion.[2]

Applications

This compound is utilized in various chemical and biological applications:

-

In biological studies, due to the ability of quaternary ammonium compounds to interact with cell membranes.[2]

-

As an intermediate in the synthesis of polymers.[5]

-

Some quaternary ammonium compounds exhibit antimicrobial properties and are used in disinfectants and antiseptic solutions.[][5]

Part 2: 1-(2-Fluorophenyl)-4-piperidinamine and Related Fentanyl Precursors

This class of compounds are key intermediates in the synthesis of fentanyl and its analogues, which are potent synthetic opioids. Their chemical properties and synthesis routes are of significant interest to researchers in medicinal chemistry and pharmacology.

Chemical and Physical Properties of a Representative Analogue: N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine

| Property | Value | Source(s) |

| CAS Number | 864422-91-3 | [6] |

| Molecular Formula | C₁₉H₂₃FN₂ | [6] |

| Molecular Weight | 298.4 g/mol | [6] |

| IUPAC Name | N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine | [6] |

| Synonyms | Despropionyl ortho-Fluorofentanyl, Despropionyl o-FF | [6] |

Structure

The core structure of these compounds features a piperidine (B6355638) ring. A fluorophenyl group is attached to the amine at the 4-position of the piperidine ring. Different substituents can be present at the 1-position of the piperidine ring.

Experimental Protocols: Synthesis of Fentanyl Analogues

The synthesis of fentanyl and its analogues often involves the acylation of a 4-anilinopiperidine precursor. The following is a generalized experimental protocol based on published methods for the synthesis of acetylfentanyl from its precursor.

Synthesis of Acetylfentanyl from N-[1-(2-phenylethyl)-4-piperidinyl]aniline

-

Materials:

-

N-[1-(2-phenylethyl)-4-piperidinyl]aniline (precursor)

-

Methylene (B1212753) chloride (solvent)

-

Diisopropylethylamine (DIPEA) (base)

-

Acetic anhydride (B1165640) (acylating agent)

-

Water

-

Brine (saturated NaCl solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) (drying agent)

-

-

Procedure:

-

Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline in methylene chloride in a round bottom flask equipped with a stir bar.

-

Add diisopropylethylamine to the solution.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution.

-

Allow the mixture to stir for 2 hours at ambient temperature.

-

Transfer the reaction mixture to a separatory funnel and partition with water.

-

Wash the organic phase sequentially with brine and saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to yield the product.

-

The crude product can be further purified by flash column chromatography.[7]

-

Role in Signaling Pathways

While the primary precursors themselves are not typically the pharmacologically active agents, they are critical for the synthesis of fentanyl analogues. These end-products are potent agonists of the μ-opioid receptor, a G protein-coupled receptor. Activation of this receptor is responsible for the analgesic effects of these compounds.

Below is a simplified diagram illustrating the general mechanism of μ-opioid receptor signaling.

Caption: Simplified μ-opioid receptor signaling pathway.

Experimental and Synthetic Workflows

The synthesis of fentanyl and its analogues from piperidine-based precursors is a multi-step process. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for fentanyl analogues.

The illicit synthesis of fentanyl has led to international control of key precursors, including N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP).[8][9] Traffickers have adapted by using alternative, uncontrolled precursors, prompting further regulation of chemicals like 4-anilinopiperidine (4-AP) and its derivatives.[8][9] This highlights the importance of monitoring and controlling the distribution of these chemical intermediates.

References

- 1. scbt.com [scbt.com]

- 2. CAS 10603-92-6: Ethenaminium, N,N,N-trimethyl-, bromide (1… [cymitquimica.com]

- 3. Trimethyl(vinyl)ammonium bromide | C5H12BrN | CID 25426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine | C19H23FN2 | CID 40515645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 9. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

A Technical Guide to the Solubility of Trimethylvinylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Trimethylvinylammonium bromide, a quaternary ammonium (B1175870) salt of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also presents data for the structurally similar compound, Tetramethylammonium (B1211777) bromide, to provide valuable context and predictive insights. Furthermore, a detailed experimental protocol for determining the solubility of such compounds is provided, along with a visual workflow diagram.

Solubility Profile of this compound

This compound is qualitatively described as a white to off-white crystalline solid that is soluble in polar solvents.[1] Its quaternary ammonium structure contributes to its affinity for polar media, such as water and alcohols.[1] The presence of the vinyl group introduces a degree of non-polarity, which may influence its solubility in less polar organic solvents compared to its saturated analogue, Tetramethylammonium bromide. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air, a factor that should be considered during handling and solubility studies.[1]

Quantitative Solubility Data of a Structurally Related Compound: Tetramethylammonium Bromide

To offer a quantitative perspective, the following table summarizes the solubility of Tetramethylammonium bromide in various organic solvents. This data can serve as a useful reference point for estimating the solubility of this compound, although experimental verification is crucial. The primary structural difference is the presence of a vinyl group in place of a methyl group, which may lead to variations in solubility due to differences in polarity and molecular packing.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 25 | 4.32 |

| Acetonitrile | 25 | 0.22 |

| 1-Butanol | 25 | 0.062 |

| Chloroform | 25 | 0.0057 |

| Ethanol | Not Specified | Sparingly soluble |

| Diethyl ether | Not Specified | Insoluble |

Data sourced from a reference database for Tetramethylammonium bromide.[2]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol details the equilibrium solubility (shake-flask) method, a reliable technique for determining the solubility of a solid compound in a given solvent.[3][4][5][6]

3.1. Principle

An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is determined, typically by gravimetric analysis.[7][8][9][10]

3.2. Materials and Equipment

-

This compound (or other solid of interest)

-

Selected organic solvent(s)

-

Analytical balance (4-decimal place)

-

Vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or with a magnetic stir bar. Agitate the mixtures at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to conduct preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A vacuum oven is preferred for lower boiling point solvents or heat-sensitive compounds.

-

Continue heating until all the solvent has evaporated and a constant mass of the dried solute is achieved.

-

Cool the evaporation dish in a desiccator to room temperature before re-weighing.

-

-

Data Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility is typically expressed as grams of solute per 100 grams of solvent: Solubility = (Mass of dissolved solute / Mass of the solvent) * 100

-

3.4. Safety Precautions

-

Work in a well-ventilated fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvents for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for solubility determination using the shake-flask method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. tetramethylammonium bromide [chemister.ru]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. solubilityofthings.com [solubilityofthings.com]

The Rise of Charged Polymers: A Technical History of Vinyl Quaternary Ammonium Salts

For Immediate Release

A comprehensive technical guide detailing the historical development, synthesis, and evolving applications of vinyl quaternary ammonium (B1175870) salts has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of these cationic polymers from their initial discovery to their current use in sophisticated biomedical applications, presenting a wealth of quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

The development of vinyl quaternary ammonium salts is a significant chapter in the field of polymer chemistry, marking the advent of polymers with a permanent positive charge, independent of pH. While the antimicrobial properties of quaternary ammonium compounds (QACs) have been recognized since the 1930s, the synthesis of their vinyl derivatives, allowing for the creation of polymeric structures, opened up a new frontier of applications.[1] An early key development in this area was the synthesis of N-vinyliminium salts, first reported in 1986, which provided a versatile method for creating these charged vinyl monomers.[2]

From Monomer Synthesis to Polymer Architecture

The synthesis of vinyl quaternary ammonium monomers typically involves the quaternization of a vinyl-containing tertiary amine with an alkyl halide, a classic SN2 reaction known as the Menschutkin reaction.[3] For instance, the widely studied vinylbenzyl trimethylammonium chloride (VBTAC) is synthesized by treating vinylbenzyl chloride with trimethylamine (B31210).[4] Another important class, N-vinylpyridinium salts, are prepared by the quaternization of pyridine (B92270) with a vinyl-containing electrophile.

The polymerization of these monomers has evolved significantly over the decades. Early methods relied on conventional free radical polymerization , a robust technique for producing a variety of polymers, including those from vinyl monomers.[5] This method, however, offers limited control over the polymer architecture, resulting in broad molecular weight distributions.

The advent of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has revolutionized the synthesis of polyvinyl quaternary ammonium salts.[6] RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers and star polymers.[6] This level of control is crucial for tailoring the properties of the final material for specific applications.

A Spectrum of Applications Driven by Cationic Charge

The permanent positive charge of polyvinyl quaternary ammonium salts is the cornerstone of their diverse applications. Their primary and most extensively studied application is as antimicrobial agents . The cationic polymer chains interact with the negatively charged cell membranes of bacteria and fungi, leading to membrane disruption and cell death.[7][8] This mechanism of action makes them effective against a broad spectrum of microbes and less prone to the development of resistance compared to traditional antibiotics.

Beyond their antimicrobial properties, these polymers have found significant utility in the biomedical field, particularly in drug and gene delivery . Their ability to form complexes with negatively charged molecules like DNA and RNA makes them effective non-viral vectors for gene therapy.[9][10] The cationic polymers can condense nucleic acids into nanoparticles, protecting them from degradation and facilitating their uptake into cells.[9]

Quantitative Insights into Performance

The effectiveness of polyvinyl quaternary ammonium salts is highly dependent on their structural parameters, such as molecular weight, charge density, and the length of the alkyl chains attached to the nitrogen atom. The following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of Selected Vinyl Quaternary Ammonium Salt Polymers

| Polymer | Microorganism | MIC (µg/mL) | Reference |

| Poly(vinyl-N-hexylpyridinium) | Staphylococcus aureus | 4000 | [11] |

| Quaternary ammonium salt with camphene (B42988) structure (dodecyl group) | Klebsiella pneumoniae | 0.24 | [12] |

| Quaternary ammonium salt with camphene structure (dodecyl group) | Staphylococcus aureus | 0.24 | [12] |

| Quaternary ammonium salt with camphene structure (dodecyl group) | Candida tropicalis | 0.24 | [12] |

Table 2: Physical Properties of a Representative Vinyl Polymer

| Property | Value |

| Molecular Weight (Mw) | Varies with synthesis conditions |

| Monomer Weight | Specific to the monomer |

| Glass Transition Temperature (Tg) | Dependent on polymer structure |

| Thermal Conductivity (k) | Dependent on polymer structure and morphology |

| Note: Specific values for these properties are highly dependent on the monomer used and the polymerization method. For detailed data, refer to specific polymer characterization studies.[13] |

Delving into the Mechanism: Experimental Protocols and Cellular Interactions

Understanding the synthesis and biological interactions of these polymers requires a detailed look at experimental methodologies.

Experimental Protocols

Synthesis of Poly(vinylbenzyl trimethylammonium chloride) via Free Radical Polymerization

A typical procedure involves the free radical polymerization of 4-vinylbenzyl chloride (VBC) using an initiator like benzoyl peroxide.[4] The polymerization is carried out in a suitable solvent under an inert atmosphere. The resulting poly(vinylbenzyl chloride) is then quaternized by reacting it with trimethylamine in a solvent such as ethanol (B145695) or dimethylformamide.[4]

RAFT Polymerization of a Vinyl Monomer (General Procedure)

A solution of the vinyl monomer, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent is prepared in a reaction vessel.[14] The mixture is de-gassed through several freeze-evacuate-thaw cycles and then polymerized at a specific temperature for a set time.[14] The resulting polymer has a controlled molecular weight and a narrow polydispersity.

Cellular Interactions and Signaling Pathways

The interaction of cationic polymers with cells is a complex process that is fundamental to their biological applications. The initial interaction is electrostatic, with the positively charged polymer binding to the negatively charged cell surface.[15] This can lead to membrane disruption, as seen in their antimicrobial action.

In the context of drug and gene delivery, the polymer-DNA complexes, or polyplexes, are typically internalized by cells through endocytosis.[15] The specific endocytic pathway can vary depending on the cell type and the properties of the polyplex. Once inside the cell, the polymer must facilitate the escape of the therapeutic cargo from the endosome into the cytoplasm. For some cationic polymers, this is thought to occur via the "proton sponge" effect, where the polymer buffers the acidic environment of the endosome, leading to an influx of ions, osmotic swelling, and eventual rupture of the endosomal membrane.[15]

While the primary role of these polymers in drug delivery is as carriers, their interaction with cell membranes can trigger cellular responses. Highly cationic polymers can induce cytotoxicity by causing significant membrane damage.[16][17] Furthermore, the uptake of high molecular weight, hydrophobic cationic polymers can activate the NLRP3 inflammasome, an intracellular signaling platform that triggers an inflammatory response.[16][17]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key synthetic pathway and a simplified representation of cellular uptake.

Caption: Synthesis of Poly(vinylbenzyl trimethylammonium chloride).

Caption: Cellular uptake of a cationic polymer-DNA polyplex.

The Future of Charged Polymers

The historical development of vinyl quaternary ammonium salts showcases a remarkable progression from simple antimicrobial agents to highly engineered materials for advanced biomedical applications. Future research will likely focus on the synthesis of even more complex and responsive polymer architectures with enhanced biocompatibility and targeted functionalities. A deeper understanding of their interactions with cellular signaling pathways will be crucial for designing next-generation drug delivery systems and therapeutics with improved efficacy and safety profiles.

References

- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [mospace.umsystem.edu]

- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pslc.ws [pslc.ws]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Polymeric Carriers for Gene Delivery: Chitosan and Poly(amidoamine) Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quaternary ammonium polysaccharides for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RAFT聚合反应操作步骤 [sigmaaldrich.com]

- 15. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fundamental Chemistry of Trimethylvinylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylvinylammonium bromide, also known as Neurine Bromide, is a quaternary ammonium (B1175870) salt with significant potential in various chemical and pharmaceutical applications. Its structure, featuring a vinyl group attached to a quaternary nitrogen, imparts unique reactivity, making it a subject of interest for organic synthesis and materials science. This technical guide provides a comprehensive overview of the fundamental chemistry of this compound, including its physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug development.

Chemical Properties and Characterization

This compound is a white to almost white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₂BrN | [1] |

| Molecular Weight | 166.06 g/mol | [2] |

| CAS Number | 10603-92-6 | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 192-193 °C (decomposes) | [1] |

| Solubility | Soluble in water and organic solvents. | [3] |

| IUPAC Name | ethenyl(trimethyl)azanium;bromide | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

The functional groups present in this compound can be identified by their characteristic absorption bands in the infrared spectrum.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3030-3100 | C-H stretch (vinyl) |

| ~2950-3000 | C-H stretch (methyl) |

| ~1640 | C=C stretch (vinyl) |

| ~1480 | C-H bend (methyl) |

| ~900-1000 | C-H out-of-plane bend (vinyl) |

Synthesis of this compound

The synthesis of this compound typically involves the quaternization of a tertiary amine with a vinyl halide or the modification of an existing quaternary ammonium salt.

General Synthesis Protocol: From Trimethylvinylammonium Chloride

A common laboratory-scale synthesis involves the reaction of trimethylvinylammonium chloride with a bromide salt, such as sodium bromide.[3]

Experimental Protocol:

-

Dissolution: Dissolve trimethylvinylammonium chloride in a suitable solvent, such as ethanol (B145695) or acetone.

-

Addition of Bromide Salt: Add a stoichiometric equivalent or a slight excess of sodium bromide to the solution.

-

Reaction: Heat the mixture to reflux for several hours to facilitate the anion exchange. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of sodium chloride.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The less soluble sodium chloride will precipitate out and can be removed by filtration.

-

Purification: The filtrate, containing this compound, is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure product.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the vinyl group, making it a versatile reagent in organic synthesis.

Michael Addition Reactions

The electron-withdrawing quaternary ammonium group activates the vinyl group, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, such as amines, thiols, and carbanions, to form various functionalized products. This reactivity is particularly relevant in drug development for the synthesis of complex molecular scaffolds.

Polymerization

The vinyl group of this compound can undergo polymerization, either through free-radical or controlled radical polymerization techniques. This leads to the formation of cationic polymers (polyquaterniums) with a variety of potential applications, including as flocculants, antimicrobial agents, and in drug delivery systems.

Applications in Drug Development

Quaternary ammonium compounds, in general, exhibit a broad spectrum of biological activities, including antimicrobial, antiseptic, and disinfectant properties.[4] Their cationic nature allows them to interact with negatively charged bacterial cell membranes, leading to cell lysis. While specific studies on the drug development applications of this compound are limited, its structural motifs suggest potential utility in:

-

Antimicrobial Drug Design: As a building block for more complex molecules with enhanced antimicrobial efficacy.

-

Drug Delivery Systems: As a monomer for the synthesis of cationic polymers used to encapsulate and deliver anionic drugs.

-

Synthesis of Pharmaceutical Intermediates: The reactive vinyl group can be used to introduce a vinyl moiety into a larger molecule, which can then be further functionalized.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of accidental contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a versatile quaternary ammonium salt with a rich and underexplored chemistry. Its activated vinyl group makes it a valuable reagent for a variety of organic transformations, particularly Michael additions and polymerizations. While its direct applications in drug development are not yet extensively documented, its structural features and reactivity profile suggest significant potential in the synthesis of novel therapeutic agents and drug delivery systems. Further research into the specific reactivity and biological activity of this compound is warranted to fully unlock its potential in the pharmaceutical and chemical industries.

References

- 1. Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [mospace.umsystem.edu]

- 4. mdpi.com [mdpi.com]

Trimethylvinylammonium Bromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trimethylvinylammonium bromide. Due to the limited availability of direct stability data for this specific compound, this document synthesizes information from safety data sheets, supplier information, and data on analogous quaternary ammonium (B1175870) compounds. It outlines the known qualitative stability profile, including its hygroscopic nature, and provides general recommendations for storage to ensure its integrity. Furthermore, this guide presents generalized experimental protocols for assessing thermal stability, hygroscopicity, and photostability, which can be adapted for this compound. These protocols are intended to serve as a foundational framework for researchers to generate specific stability data for their applications.

Physicochemical Properties and Stability Profile

Table 1: Qualitative Stability and Physicochemical Properties of this compound

| Parameter | Description | Citation |

| Physical State | White to almost white powder or crystal. | N/A |

| Hygroscopicity | Known to be hygroscopic; moisture is a critical condition to avoid. | N/A |

| Solubility | Soluble in water and organic solvents.[1] | |

| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, and strong reducing agents. | N/A |

| Hazardous Decomposition | Under fire conditions, may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and nitrogen oxides (NOx). | N/A |

Note: The information in this table is compiled from publicly available safety data sheets and supplier information. Direct experimental data for this compound is limited.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is crucial. The following recommendations are based on general best practices for hygroscopic and potentially reactive chemicals.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale | Citation |

| Temperature | Store in a cool place, with some suppliers recommending <15°C. | To minimize the potential for thermal degradation. | N/A |

| Humidity | Store in a dry environment. | Due to its hygroscopic nature, exposure to moisture can lead to degradation and affect its physical properties. | N/A |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent reaction with atmospheric components, particularly moisture. | N/A |

| Light | Store in a dark place. | To prevent potential photodegradation, a common degradation pathway for many organic compounds. | N/A |

| Container | Keep in a tightly sealed, original container. | To protect from moisture and atmospheric contaminants. | N/A |

Generalized Experimental Protocols for Stability Assessment

The following protocols are generalized methods that can be adapted to quantitatively assess the stability of this compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

This protocol outlines a general procedure for determining the thermal decomposition profile of a solid chemical substance.[2][3][4]

Objective: To determine the onset of thermal decomposition and identify thermal events such as melting and crystallization.

Methodology:

-

Instrumentation: Utilize a simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a linear heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

TGA Curve: Analyze the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of decomposition.

-

DSC Curve: Analyze the heat flow to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

This protocol provides a general method for quantifying the moisture sorption characteristics of a solid material.[5][6]

Objective: To determine the extent and rate of moisture uptake by this compound at various relative humidity levels.

Methodology:

-

Instrumentation: Employ a Dynamic Vapor Sorption (DVS) analyzer.

-

Sample Preparation: Place a known mass of the sample (typically 10-20 mg) onto the DVS sample pan.

-

Experimental Conditions:

-

Temperature: Maintain a constant temperature (e.g., 25°C).

-

Relative Humidity (RH) Program:

-

Dry the sample at 0% RH until a stable mass is achieved.

-

Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).

-

Decrease the RH in a stepwise manner back to 0%.

-

-

Equilibrium Criterion: At each RH step, allow the sample to equilibrate until the rate of mass change is below a set threshold (e.g., 0.002%/min).

-

-

Data Analysis:

-

Plot the change in mass (%) as a function of RH to generate a sorption/desorption isotherm.

-

Classify the hygroscopicity based on the percentage of water uptake at a defined RH (e.g., 80% RH).

-

Photostability Assessment

This protocol describes a general approach to evaluate the degradation of a substance upon exposure to light.[7][8][9]

Objective: To determine the susceptibility of this compound to degradation by light and to identify potential degradation products.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile).

-

Prepare a solid sample by spreading a thin layer of the powder in a shallow dish.

-

-

Exposure Conditions:

-

Expose the samples to a controlled light source that mimics sunlight (e.g., a xenon lamp with appropriate filters) in a photostability chamber.

-

Maintain a constant temperature and humidity.

-

Simultaneously, keep control samples in the dark under the same temperature and humidity conditions.

-

-

Sampling: Withdraw aliquots of the solution or portions of the solid at predetermined time intervals.

-

Analysis:

-

Data Analysis:

-

Plot the concentration of this compound as a function of exposure time to determine the degradation kinetics.

-

Visualizations

Synthesis of Quaternary Ammonium Bromides

A general synthetic route to quaternary ammonium bromides involves the reaction of a tertiary amine with an alkyl bromide. While the specific synthesis of this compound may vary, a conceptual workflow is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

General Workflow for Chemical Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound, which is known to be hygroscopic and potentially photosensitive.

Caption: General experimental workflow for stability testing of this compound.

Conclusion

While specific, quantitative stability data for this compound remains limited in the public domain, this guide provides a comprehensive overview based on available information for this compound and its chemical class. The primary stability concern is its hygroscopicity, necessitating storage in a cool, dry, and inert environment. The provided generalized experimental protocols for thermal, hygroscopic, and photostability assessment offer a starting point for researchers to generate the specific data required for their research and development needs. Adherence to the recommended storage conditions is paramount to ensure the quality and reliability of this compound in scientific applications.

References

- 1. chembk.com [chembk.com]

- 2. fpe.umd.edu [fpe.umd.edu]

- 3. researchgate.net [researchgate.net]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. ardena.com [ardena.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Study on the photo-degradation of cetyltrimethylammonium bromide [nyxxb.cn]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 12. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. novonordiskpharmatech.com [novonordiskpharmatech.com]

Unveiling Neurine Bromide: A Technical Guide to its Initial Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurine (B1615796), a quaternary ammonium (B1175870) compound, first emerged from the intricate biochemistry of the brain in the mid-19th century. Its discovery and subsequent synthesis marked a significant, albeit complex, chapter in the early days of neurochemistry. This technical guide provides an in-depth exploration of the initial isolation of neurine and the first documented synthesis of its bromide salt, offering a valuable historical and scientific resource for researchers in neuroscience and drug development.

The Initial Discovery of Neurine: From "Protagon" to a Defined Molecule

The story of neurine's discovery begins with the work of German physician and physiological chemist Oscar Liebreich . In 1865 , while working in the laboratory of Felix Hoppe-Seyler in Tübingen, Liebreich isolated a complex phosphorized substance from brain tissue which he named "protagon" .[1][2] He published his findings in the esteemed journal Annalen der Chemie und Pharmacie.[3] Liebreich believed protagon to be the "mother-substance" of the brain, a primary constituent from which other neural components were derived.

Through further investigation of protagon, a new, distinct nitrogenous chemical was identified. Liebreich named this substance "neurine" to signify its origin from nervous tissue.[1] This initial isolation from a biological source laid the groundwork for understanding the chemical composition of the brain.

It is important to note that around the same period, in 1862 , Adolph Strecker had characterized a substance from bile which he named "choline".[4] A period of scientific discourse followed, and it was eventually established that Liebreich's neurine and Strecker's choline (B1196258) were, in fact, the same chemical entity.[1][4] The name choline was ultimately adopted for the molecule.

The First Synthesis of what would be identified as Neurine Bromide

Interestingly, the first chemical synthesis of the compound that would later be identified as neurine predates its isolation from the brain. In 1858 , the renowned German chemist August Wilhelm von Hofmann , a pioneer in the study of amines, synthesized a new quaternary ammonium salt.[1] His work in this area was extensive and foundational to the field of organic chemistry.

While the primary focus of this guide is neurine bromide, the initial synthesis produced a related salt. The synthetic pathway, a landmark in early organic synthesis, involved the reaction of trimethylamine (B31210) with ethylene (B1197577) bromide .[1] This reaction, a classic example of quaternization of an amine, yielded the vinyltrimethylammonium salt.

The significance of Hofmann's synthesis was fully realized when the chemical properties of his synthetic compound were found to be identical to those of the "neurine" isolated by Liebreich from brain tissue.[1] This convergence of biological isolation and chemical synthesis was a critical step in validating the structure of this novel biomolecule.

Experimental Protocols

Liebreich's Isolation of Neurine from Brain Tissue (Conceptual Reconstruction)

While the precise, step-by-step protocol from Liebreich's 1865 publication requires direct consultation of the historical text, the general procedure for isolating substances like neurine from complex biological mixtures in that era would have involved the following key steps:

-

Extraction: Brain tissue would be treated with a series of solvents, likely starting with ethanol (B145695) or ether, to extract the lipid-rich "protagon."

-

Purification of Protagon: The crude extract would undergo repeated precipitation and washing steps to purify the protagon.

-

Hydrolysis of Protagon: The purified protagon would then be subjected to hydrolysis, likely by boiling with a strong base such as barium hydroxide. This process would break down the complex protagon molecule, liberating its constituent components, including neurine.

-

Isolation of Neurine: The resulting mixture would be further processed to isolate the water-soluble neurine from other hydrolysis products. This would have likely involved techniques such as precipitation of other components and crystallization of a salt of neurine.

Hofmann's Synthesis of Vinyltrimethylammonium Bromide (Neurine Bromide)

The synthesis of what was later identified as neurine bromide by Hofmann and his contemporaries can be represented by the following reaction:

Reaction: Trimethylamine + Ethylene Dibromide → Vinyltrimethylammonium Bromide

Conceptual Experimental Protocol:

-

Reactants: A sealed tube or reaction vessel would be charged with trimethylamine and ethylene dibromide, likely in a suitable solvent or neat.

-

Reaction Conditions: The mixture would be heated for a prolonged period to facilitate the quaternization reaction.

-

Isolation and Purification: After the reaction, the product, vinyltrimethylammonium bromide (neurine bromide), would be isolated from the reaction mixture. This would typically involve removing any unreacted starting materials and byproducts. Purification would likely be achieved through recrystallization from a suitable solvent to obtain the pure crystalline salt.

Data Presentation

Physical and Chemical Properties of Neurine Bromide (19th Century Observations)

Quantitative data from the 19th century is often descriptive. The following table summarizes the likely observed properties of neurine bromide based on the chemical knowledge of the era.

| Property | Observation |

| Appearance | Crystalline solid |

| Color | White or colorless crystals |

| Solubility | Readily soluble in water and ethanol |

| Taste | Bitter |

| Hygroscopicity | Likely observed to be hygroscopic (absorbs moisture from the air) |

Mandatory Visualization

Synthesis of Neurine Bromide

Caption: Synthesis of Neurine Bromide from Trimethylamine and Ethylene Dibromide.

Early Toxicological and Physiological Observations

Early investigations into the physiological effects of neurine and its salts, including the bromide, revealed its potent biological activity. It was noted to be a poisonous substance.[5] Studies from the late 19th and early 20th centuries on the physiological action of choline and neurine began to elucidate their effects on the body.[6]

The use of bromides as sedatives was common in the 19th century, and this likely spurred interest in the physiological properties of neurine bromide.[7] Chronic exposure to high levels of bromide was known to cause a condition called "bromism," characterized by a range of neurological and psychiatric symptoms.[8] These early toxicological observations, while lacking the sophisticated methodologies of modern pharmacology, provided the first insights into the potential neuroactivity of this class of compounds.

Conclusion

The initial discovery and synthesis of neurine bromide represent a confluence of pioneering work in the fields of biochemistry and organic chemistry. Oscar Liebreich's isolation of neurine from brain tissue opened a new window into the chemical makeup of the nervous system, while August Wilhelm von Hofmann's synthetic work provided a means to produce and study this intriguing molecule. This technical guide serves as a foundational resource for understanding the historical context and the fundamental chemistry of neurine bromide, a compound that continues to be of interest in the broader study of quaternary ammonium compounds and their interactions with biological systems.

References

- 1. A brief history of choline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full text of "Elements of physiological psychology; a treatise of the activities and nature of the mind from the physical and experimental point of view" [archive.org]

- 3. upload.wikimedia.org [upload.wikimedia.org]

- 4. A brief history of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurine - Wikipedia [en.wikipedia.org]

- 6. On the Physiological Action of Choline and Neurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Early clinical neurochemistry of CNS-active drugs. Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bromism - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Trimethylvinylammonium Bromide as a Monomer for Cationic Polymers

Disclaimer: Due to the limited availability of specific research literature on the polymerization of trimethylvinylammonium bromide and the characterization of its corresponding polymer, this document provides generalized information and protocols based on established principles for similar cationic vinyl monomers. Researchers should adapt these guidelines with appropriate caution and optimization for the specific monomer.

Introduction

Cationic polymers are a class of macromolecules that possess positively charged groups along their polymer chains. This inherent positive charge allows them to interact with negatively charged molecules such as DNA, RNA, and proteins, making them highly valuable for a range of biomedical applications, including drug and gene delivery. This compound is a quaternary ammonium (B1175870) monomer that can be polymerized to yield cationic polymers with potential applications in these fields. This document provides an overview of its potential applications, along with generalized experimental protocols for its polymerization and characterization.

Potential Applications

Polymers derived from this compound are anticipated to be effective in various biomedical applications, primarily due to their cationic nature.

-

Gene Delivery: The positively charged polymer can form complexes with negatively charged nucleic acids (DNA and RNA), protecting them from degradation and facilitating their entry into cells.

-

Drug Delivery: These polymers can be formulated into nanoparticles or hydrogels to encapsulate and deliver therapeutic agents. The cationic charge can enhance interaction with cell membranes, potentially improving drug uptake.

-

Antimicrobial Agents: Cationic polymers are known to exhibit antimicrobial activity by disrupting the negatively charged cell membranes of bacteria.

-

Biomaterial Coatings: Coating medical devices and implants with cationic polymers can reduce bacterial adhesion and biofilm formation.

Properties of this compound

A summary of the typical physical and chemical properties of the this compound monomer is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Neurine Bromide, Vinyltrimethylammonium Bromide | |

| CAS Number | 10603-92-6 | |

| Molecular Formula | C5H12BrN | |

| Molecular Weight | 166.06 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 192-193 °C (decomposes) | |

| Solubility | Soluble in water and polar organic solvents |

Experimental Protocols

The following are generalized protocols for the polymerization of a vinyl monomer like this compound and the characterization of the resulting polymer. These should be considered as starting points and will require optimization.

Protocol 1: Free Radical Polymerization of this compound

This protocol describes a typical free radical polymerization of a vinyl monomer in an aqueous solution.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Potassium persulfate (KPS) (initiator)

-

Deionized water (solvent)

-

Methanol (B129727) or Acetone (non-solvent for precipitation)

-

Nitrogen or Argon gas

-

Schlenk flask or similar reaction vessel with a condenser

-

Magnetic stirrer and hot plate

-

Dialysis tubing (e.g., MWCO 1 kDa)

Procedure:

-

Monomer and Initiator Preparation:

-

Dissolve the desired amount of this compound in deionized water in the Schlenk flask. A typical monomer concentration can range from 10-50% (w/v).

-

Separately, prepare a stock solution of the initiator (e.g., KPS in deionized water). The initiator concentration is typically 0.1-1 mol% relative to the monomer.

-

-

Degassing:

-

Seal the flask and degas the monomer solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Polymerization:

-

Under a positive pressure of inert gas, add the required volume of the initiator stock solution to the monomer solution.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN or KPS) and stir vigorously.

-

Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours). The solution will likely become more viscous as the polymer forms.

-

-

Termination and Purification:

-

Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or acetone) while stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a minimum amount of deionized water and purify by dialysis against deionized water for 2-3 days to remove unreacted monomer and initiator.

-

Lyophilize (freeze-dry) the purified polymer solution to obtain a white, fluffy solid.

-

Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the polymer structure.

-

Procedure:

-

Dissolve a small amount of the lyophilized polymer in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the spectra to identify the characteristic peaks of the polymer backbone and the trimethylammonium side chains. The disappearance of the vinyl proton signals will indicate successful polymerization.

-

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

-

Objective: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

-

Procedure:

-

Dissolve the polymer in the GPC mobile phase (an aqueous buffer is typically required for cationic polymers).

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the sample into the GPC system equipped with appropriate columns and detectors (e.g., refractive index detector).

-

Calibrate the system using appropriate polymer standards (e.g., poly(ethylene oxide) or poly(2-vinylpyridine)).

-

Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

-

Visualizations

The following diagrams illustrate the conceptual workflow and relationships for the synthesis and application of poly(this compound).

Caption: Workflow for the synthesis of poly(this compound).

Caption: Conceptual pathway for drug/gene delivery using a cationic polymer.

Polymerization of Trimethylvinylammonium Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common polymerization techniques for Trimethylvinylammonium bromide (TMVAB), a quaternary ammonium (B1175870) salt monomer. The resulting polymer, poly(this compound) (pTMVAB), is a cationic polyelectrolyte with potential applications in drug delivery, gene therapy, and as an antimicrobial agent. This document offers detailed protocols for free radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of TMVAB.

Introduction

This compound is a water-soluble monomer that can be polymerized to form cationic polyelectrolytes. The control over the polymerization process is crucial for tailoring the polymer's molecular weight, polydispersity, and architecture, which in turn dictates its physicochemical and biological properties. This document outlines three key polymerization methods, ranging from conventional free radical polymerization to more controlled techniques like ATRP and RAFT.

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique significantly impacts the characteristics of the resulting polymer. Below is a summary of the expected outcomes for each method.

| Polymerization Technique | Control over Molecular Weight | Polydispersity Index (PDI) | Key Features |

| Free Radical Polymerization | Poor to moderate | High (>1.5) | Simple setup, fast reaction rates, but lacks control over polymer architecture. |

| Atom Transfer Radical Polymerization (ATRP) | Good to excellent | Low (1.1 - 1.5) | Allows for the synthesis of well-defined polymers with controlled molecular weight and narrow PDI. Requires a catalyst/ligand system. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Excellent | Very Low (1.05 - 1.2) | Highly versatile, tolerant to a wide range of functional groups and solvents. Enables the synthesis of complex architectures. |

Note: The quantitative data in the table above is illustrative and based on typical results for similar vinyl monomers. Specific experimental results for TMVAB may vary.

Experimental Protocols

Free Radical Solution Polymerization of this compound

This protocol describes a straightforward method for polymerizing TMVAB using a water-soluble free radical initiator.

Materials:

-

This compound (TMVAB)

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) (or other suitable water-soluble initiator)

-

Deionized (DI) water, degassed

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 29.7 mmol) in degassed deionized water (e.g., 20 mL).

-

Initiator Addition: Add the free radical initiator, 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (e.g., 0.081 g, 0.3 mmol, for a 100:1 monomer to initiator ratio).

-

Degassing: Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen or argon for at least 30 minutes while stirring.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir. The reaction time will vary depending on the desired conversion (typically 4-24 hours).

-

Termination and Precipitation: After the desired time, cool the reaction to room temperature. Precipitate the polymer by slowly adding the aqueous solution to a large excess of a non-solvent such as acetone or methanol, while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and Polydispersity Index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol allows for the synthesis of well-defined pTMVAB with controlled molecular weight and a narrow molecular weight distribution.

Materials:

-

This compound (TMVAB)

-

Ethyl α-bromoisobutyrate (EBiB) (or other suitable ATRP initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (or other suitable ligand)

-

Deionized (DI) water/methanol mixture, degassed

-

Methanol

-

Acetone

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.

-

Monomer and Initiator Addition: In a separate vial, dissolve this compound (e.g., 1.66 g, 10 mmol) and ethyl α-bromoisobutyrate (EBiB) (e.g., 19.5 mg, 0.1 mmol, for a target DP of 100) in a degassed mixture of DI water and methanol (e.g., 1:1 v/v, 5 mL).

-

Transfer and Degassing: Transfer the monomer/initiator solution to the Schlenk flask containing CuBr. Add the ligand, PMDETA (e.g., 20.8 μL, 0.1 mmol). Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove oxygen.

-

Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60 °C). Stir the reaction mixture.

-

Termination and Purification: To stop the polymerization, open the flask to air and add a large excess of DI water to dissolve the polymer. The copper catalyst can be removed by passing the solution through a short column of neutral alumina.

-

Precipitation and Drying: Precipitate the polymer by adding the purified aqueous solution to a large excess of acetone. Collect the polymer by filtration, wash with acetone, and dry under vacuum.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

This protocol provides the highest level of control over the polymerization, yielding polymers with very low PDI and enabling the synthesis of complex architectures.

Materials:

-

This compound (TMVAB)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or other suitable RAFT agent)

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50)

-

Deionized (DI) water, degassed

-

Acetone

-

Dialysis tubing (appropriate MWCO)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 1.66 g, 10 mmol), the RAFT agent CPADB (e.g., 27.9 mg, 0.1 mmol, for a target DP of 100), and the initiator V-50 (e.g., 2.7 mg, 0.01 mmol, for a RAFT agent to initiator ratio of 10:1) in degassed DI water (e.g., 10 mL).

-

Degassing: Seal the flask and thoroughly degas the solution by purging with nitrogen or argon for at least 30 minutes.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Termination: After the desired reaction time (e.g., 4-8 hours), stop the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

-

Purification: Purify the polymer by dialysis against DI water for 48 hours to remove unreacted monomer and other small molecules.

-

Isolation: Lyophilize the purified polymer solution to obtain the final product as a powder.

Visualizations

Application Notes and Protocols for Poly(trimethylvinylammonium bromide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(trimethylvinylammonium bromide), a cationic polymer, holds significant promise in various biomedical and biotechnological applications. Its positively charged quaternary ammonium (B1175870) groups are key to its functionality, enabling interactions with negatively charged molecules such as nucleic acids and microbial cell membranes. These application notes provide an overview of its primary uses in gene delivery and as an antimicrobial agent, complete with generalized experimental protocols and illustrative data from related compounds.

I. Gene Delivery

Cationic polymers like poly(this compound) are explored as non-viral vectors for gene delivery. They function by condensing negatively charged plasmid DNA into nanoparticles, which can then be taken up by cells, leading to the expression of the desired gene.

Application: Non-Viral Gene Transfection

Poly(this compound) can be used to transfect mammalian cells with plasmid DNA for transient gene expression. This is valuable in research settings for studying gene function and in the development of gene therapies. The polymer forms polyplexes with DNA, protecting it from degradation and facilitating its entry into cells.

Workflow for Gene Transfection using Cationic Polymers

Caption: Generalized workflow for cationic polymer-mediated gene transfection.

Experimental Protocol: Mammalian Cell Transfection

This protocol is a general guideline and should be optimized for specific cell lines and plasmids.

Materials:

-

Poly(this compound) solution (1 mg/mL in sterile water)

-

Plasmid DNA (of high purity, 1 µg/µL)

-

Mammalian cell line (e.g., HEK293T)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., Opti-MEM)

-

24-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Polyplex Formation:

-

For each well to be transfected, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium in a sterile microcentrifuge tube.

-

In a separate tube, dilute the required amount of poly(this compound) solution in 50 µL of serum-free medium. The optimal polymer:DNA ratio (w/w) needs to be determined empirically, but a starting point could be a range of ratios from 1:1 to 5:1.

-

Add the diluted polymer solution to the diluted DNA solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 20-30 minutes to allow for polyplex formation.

-

-

Transfection:

-

Remove the culture medium from the cells and replace it with 400 µL of fresh, complete culture medium.

-

Add the 100 µL of polyplex solution dropwise to each well.

-

Gently rock the plate to ensure even distribution of the polyplexes.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO₂ incubator.

-

After 24-48 hours, analyze the cells for transgene expression (e.g., via fluorescence microscopy if using a fluorescent reporter plasmid, or by western blot or other relevant assay).

-

Illustrative Data (for related cationic polymers):

| Cationic Polymer | Cell Line | Polymer:DNA Ratio (w/w) | Transfection Efficiency (%) | Reference |

| Polyethylenimine (PEI) | HEK293 | 1.5:1 | ~80 | Generic Data |

| Chitosan | HeLa | 5:1 | ~30 | Generic Data |

Note: This data is for illustrative purposes only and is not specific to poly(this compound). Transfection efficiency is highly dependent on the polymer, cell type, plasmid, and experimental conditions.

II. Antimicrobial Applications

The cationic nature of poly(this compound) allows it to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell death. This makes it a candidate for use in disinfectants, antimicrobial coatings, and potentially as a therapeutic agent.

Application: Broad-Spectrum Antimicrobial Agent

Poly(this compound) can be investigated for its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its polymeric nature may offer advantages such as prolonged activity and reduced toxicity compared to small-molecule antimicrobial agents.

Mechanism of Antimicrobial Action

Caption: Proposed mechanism of antimicrobial action for cationic polymers.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Poly(this compound) stock solution of known concentration.

-

Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Inoculum: Grow the microbial culture overnight. Dilute the culture in fresh medium to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Serial Dilution:

-

Add 100 µL of growth medium to all wells of a 96-well plate.

-

Add 100 µL of the poly(this compound) stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a range of polymer concentrations.

-

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except for a negative control well containing only medium).

-

Controls:

-

Positive control: Wells with medium and inoculum only (no polymer).

-

Negative control: Wells with medium only (no inoculum or polymer).

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the polymer at which there is no visible turbidity (growth) as observed by eye or by measuring the optical density at 600 nm.

Illustrative MIC Data (for related quaternary ammonium compounds):

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Alkyl Trimethyl Ammonium Bromide (C12) | S. aureus | 1 - 10 | [1] |

| Alkyl Trimethyl Ammonium Bromide (C14) | E. coli | 10 - 50 | [1] |

| Trimethylphenylammonium Bromide | C. albicans | 50 - 200 | [2] |

Note: This data is for illustrative purposes and is not specific to poly(this compound). The antimicrobial activity is dependent on the specific chemical structure, molecular weight, and the microbial strain being tested.

III. Synthesis

A general method for the synthesis of poly(this compound) involves the addition polymerization of its monomer, this compound.

Protocol: Synthesis of Poly(this compound)

This is a generalized protocol and should be performed by trained chemists in a controlled laboratory setting.

Materials:

-

This compound (monomer)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Precipitation solvent (e.g., Diethyl ether)

-

Schlenk flask and line for inert atmosphere reactions

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in anhydrous DMF.

-

Initiation: Add the radical initiator (AIBN) to the solution. The amount of initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-70°C for AIBN) and stir for a set period (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as NMR or by observing an increase in viscosity.

-

Purification:

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

-

-